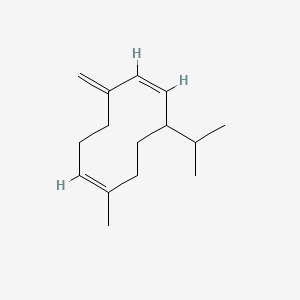

1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene

Vue d'ensemble

Description

(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.

Mécanisme D'action

Germacrene D, also known as (1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene or 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, is a sesquiterpene compound found mainly in plant essential oils . It has a wide variety of applications due to its insecticidal activities and its ability to serve as a precursor for many other sesquiterpenes .

Target of Action

It has been found to have a wide variety of insecticidal activities . It is also used as a precursor for many other sesquiterpenes .

Mode of Action

The mode of action of Germacrene D involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the antimicrobial action of Germacrene D may be related to the permeabilization of the cells and disruption of the membrane integrity .

Biochemical Pathways

Germacrene D is typically produced in plants by the sesquiterpene synthases using the acyclic precursor farnesyl pyrophosphate (FPP) . It is an important precursor of many other sesquiterpenes, such as cadinene and amorphene . The production of Germacrene D can be boosted through metabolic engineering, as demonstrated in yeast .

Pharmacokinetics

Its molecular weight is 2043511 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of Germacrene D’s action are diverse. It has been found to have a wide variety of insecticidal activities . Moreover, it has been suggested to protect plants against pathogenic microbes .

Action Environment

The action, efficacy, and stability of Germacrene D can be influenced by various environmental factors. For instance, the antibacterial effectiveness of plants containing Germacrene D varies with their geographical location, which may be attributed to differences in the phytochemical makeup .

Analyse Biochimique

Biochemical Properties

Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase . The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis .

Cellular Effects

Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones .

Molecular Mechanism

The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D .

Temporal Effects in Laboratory Settings

The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer .

Metabolic Pathways

Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases .

Activité Biologique

1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, also known as Germacrene D, is a sesquiterpene compound with significant biological activity. This article explores its chemical properties, sources, and various biological effects supported by research findings.

- Molecular Formula : C15H24

- Molecular Weight : 204.35 g/mol

- CAS Number : 23986-74-5

- IUPAC Name : (1Z,6Z,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

Germacrene D is characterized by its unique structure that contributes to its diverse biological activities. It is primarily found in various plant species, including Teucrium montanum and Stachys obliqua.

Sources of Germacrene D

Germacrene D is extracted from several natural sources, particularly essential oils from plants. The following table lists some notable sources:

| Plant Species | Source Type |

|---|---|

| Teucrium montanum | Essential oil |

| Stachys obliqua | Essential oil |

| Citrus species | Peel oil |

Antimicrobial Activity

Research has demonstrated that Germacrene D exhibits antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in food preservation and medicinal formulations. It was shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Germacrene D has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent . This property may be beneficial in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of Germacrene D has been evaluated through various assays. It was found to scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases . This activity is particularly relevant in the context of aging and chronic diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of Germacrene D:

- Antimicrobial Study : A systematic review highlighted the antimicrobial effects of Germacrene D against foodborne pathogens, emphasizing its potential as a natural preservative in the food industry .

- Anti-inflammatory Research : A study published in a pharmacological journal reported that Germacrene D reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential .

- Antioxidant Properties : Research conducted on various plant extracts containing Germacrene D revealed significant antioxidant activity, which could be harnessed for health supplements aimed at reducing oxidative damage .

Applications De Recherche Scientifique

Biological Activities

Insecticidal Properties

Germacrene D has demonstrated notable insecticidal properties. Research indicates that it can disrupt cell membranes in insects, leading to cell death and providing a potential avenue for natural pest control solutions. Its mechanism involves permeabilization of microbial cell membranes, which may result in loss of cellular integrity and function.

Antioxidant Effects

The compound exhibits antioxidant properties, which are beneficial in various therapeutic contexts. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress and related diseases.

Applications in Agriculture

Germacrene D is increasingly being explored as a natural pesticide due to its insecticidal properties. Its application can reduce reliance on synthetic pesticides, promoting sustainable agricultural practices. The compound has been found effective against various pests while being less harmful to beneficial insects .

Medicinal Uses

Phytotherapy

Germacrene D's presence in several medicinal plants suggests its potential use in traditional medicine. Studies have noted its antimicrobial effects, making it a candidate for inclusion in herbal remedies aimed at treating infections .

Pharmaceutical Development

The compound's antioxidant properties have attracted interest for potential development into pharmaceutical agents aimed at combating oxidative stress-related conditions such as cancer and cardiovascular diseases .

Food Industry Applications

Germacrene D is also present in essential oils derived from various plants used in food flavoring and preservation. Its antimicrobial properties can enhance food safety by inhibiting the growth of spoilage microorganisms .

Case Studies

Propriétés

Numéro CAS |

37839-63-7 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |

Clé InChI |

GAIBLDCXCZKKJE-NWYXHMAXSA-N |

SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

SMILES isomérique |

C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |

SMILES canonique |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

Apparence |

Solid powder |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

germacrene D germacrene D, (S-(E,E))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.